

Application Note & Protocol: A Validated HPLC Method for the Quantification of Quinate

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Compound of Interest

Compound Name: Quinate

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Introduction

Quinic acid, and its conjugate base **quinate**, is a cyclic polyol and a key chiral intermediate in the biosynthesis of aromatic compounds in plants and microorganisms through the shikimate pathway. Its prevalence in various natural products and its potential as a starting material for the synthesis of new chemical entities make its accurate quantification crucial in diverse fields, including phytochemistry, food science, and pharmaceutical development. This document provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of **quinate** in various sample matrices. The method is validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its accuracy, precision, and robustness.^{[1][2][3]}

Principle of the Method

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection to separate and quantify **quinate**. The separation is achieved on a C18 stationary phase with an acidic aqueous-organic mobile phase. The acidic mobile phase ensures that **quinate** is in its protonated, less polar form, allowing for good retention and symmetrical peak shape on the nonpolar stationary phase. Quantification is performed by comparing the peak area of **quinate** in a sample to a calibration curve generated from standards of known concentrations.

Materials and Reagents

- Instrumentation:
 - HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
 - Analytical balance
 - pH meter
 - Sonicator
 - Vortex mixer
 - Centrifuge
 - 0.45 µm membrane filters for solvent and sample filtration.
- Chemicals and Reagents:
 - Quinic acid reference standard (≥98% purity)
 - HPLC grade acetonitrile
 - HPLC grade methanol
 - Formic acid (analytical grade)
 - Ultrapure water (18.2 MΩ·cm)
- Chromatographic Column:
 - C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Experimental Protocols

Preparation of Solutions

- **Mobile Phase:** Prepare a solution of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). Filter through a 0.45 μm membrane filter and degas for 30 minutes in a sonicator bath.
- **Standard Stock Solution (1000 $\mu\text{g/mL}$):** Accurately weigh 10 mg of quinic acid reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of Solvent A and Solvent B.
- **Working Standard Solutions:** Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 $\mu\text{g/mL}$ to 100 $\mu\text{g/mL}$.

Sample Preparation

The sample preparation method should be adapted based on the matrix. A general protocol for a solid sample (e.g., plant material) is provided below.

- **Extraction:** Weigh 1 g of the homogenized and dried sample into a 50 mL centrifuge tube. Add 20 mL of 50% methanol in water.
- **Sonication:** Sonicate the mixture for 30 minutes in a water bath.
- **Centrifugation:** Centrifuge the extract at 4000 rpm for 15 minutes.
- **Filtration:** Collect the supernatant and filter it through a 0.45 μm syringe filter into an HPLC vial.

HPLC Conditions

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B)
Gradient Program	0-10 min, 5-20% B; 10-15 min, 20-50% B; 15-20 min, 50-5% B; 20-25 min, 5% B (re-equilibration)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	20 µL
Detection	UV at 215 nm ^{[4][5][6]}
Run Time	25 minutes

Method Validation Protocol

The developed HPLC method was validated according to ICH guidelines for the following parameters:^{[1][2][3]}

- **Specificity:** The ability of the method to unequivocally assess the analyte in the presence of other components. This was evaluated by comparing the chromatograms of a blank, a standard solution, and a sample solution.
- **Linearity:** The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Assessed by analyzing five concentrations of the standard solution in triplicate.
- **Accuracy:** The closeness of the test results obtained by the method to the true value. Determined by the standard addition method at three different concentration levels (80%, 100%, and 120%) in a sample matrix.
- **Precision:** The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. Evaluated at two levels:

- Repeatability (Intra-day precision): Six replicate injections of a standard solution on the same day.
- Intermediate Precision (Inter-day precision): Analysis of the same standard solution on three different days.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively. Calculated based on the standard deviation of the response and the slope of the calibration curve ($LOD = 3.3 * \sigma/S$; $LOQ = 10 * \sigma/S$).
- Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. Evaluated by slightly changing the flow rate (± 0.1 mL/min), column temperature (± 2 °C), and mobile phase composition ($\pm 2\%$ organic phase).

Data Presentation

Linearity

Concentration (µg/mL)	Mean Peak Area (n=3)
10	125430
25	312875
50	624550
75	938210
100	1251980
Correlation Coefficient (r^2)	0.9995

Accuracy (Standard Addition Method)

Spiked Level	Amount Added (µg/mL)	Amount Found (µg/mL)	Recovery (%)	% RSD (n=3)
80%	40	39.8	99.5	1.2
100%	50	50.3	100.6	0.9
120%	60	59.5	99.2	1.5

Precision

Parameter	% RSD (n=6)
Repeatability	0.85
Intermediate Precision	1.32

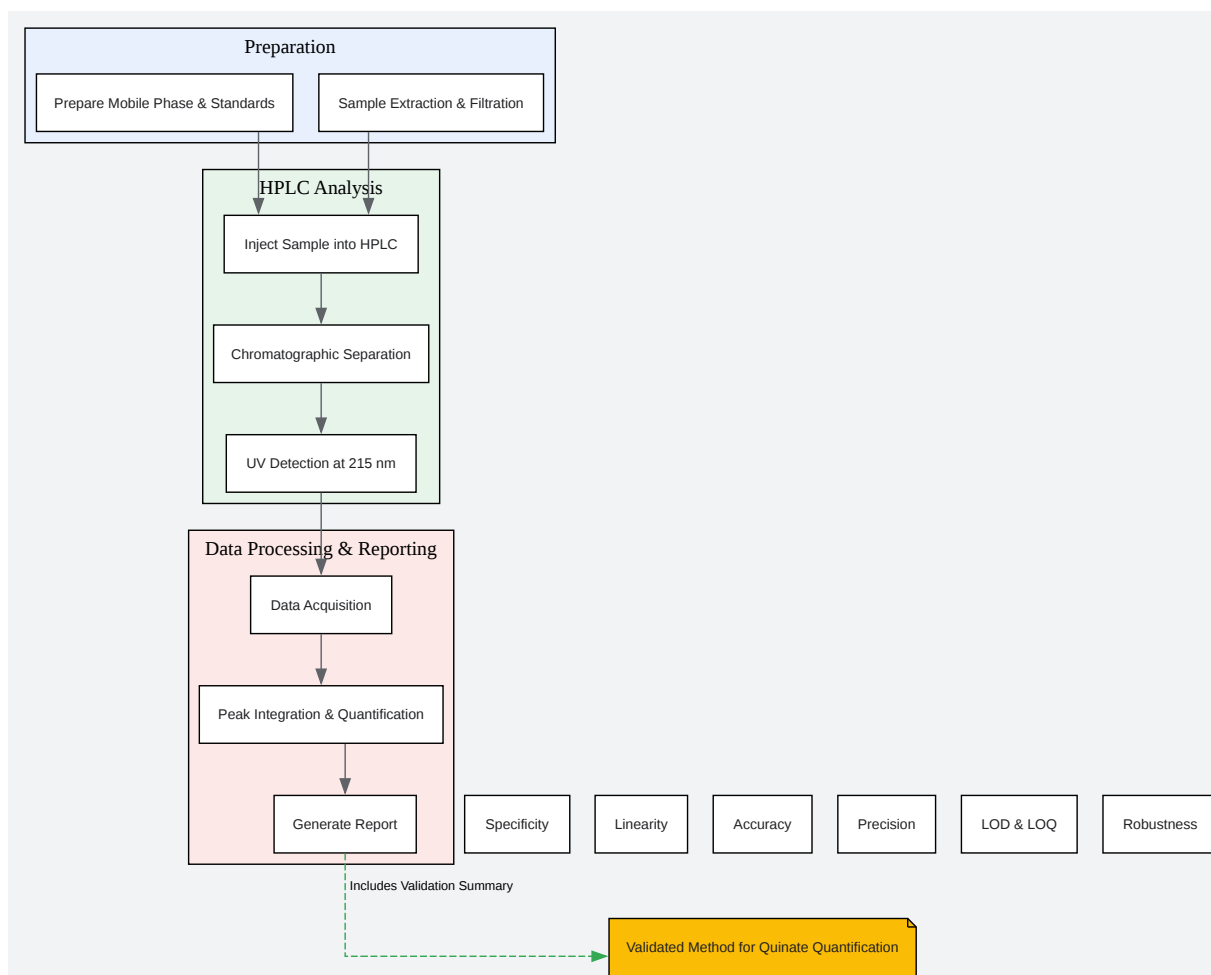
LOD and LOQ

Parameter	Value (µg/mL)
LOD	0.5
LOQ	1.5

Robustness

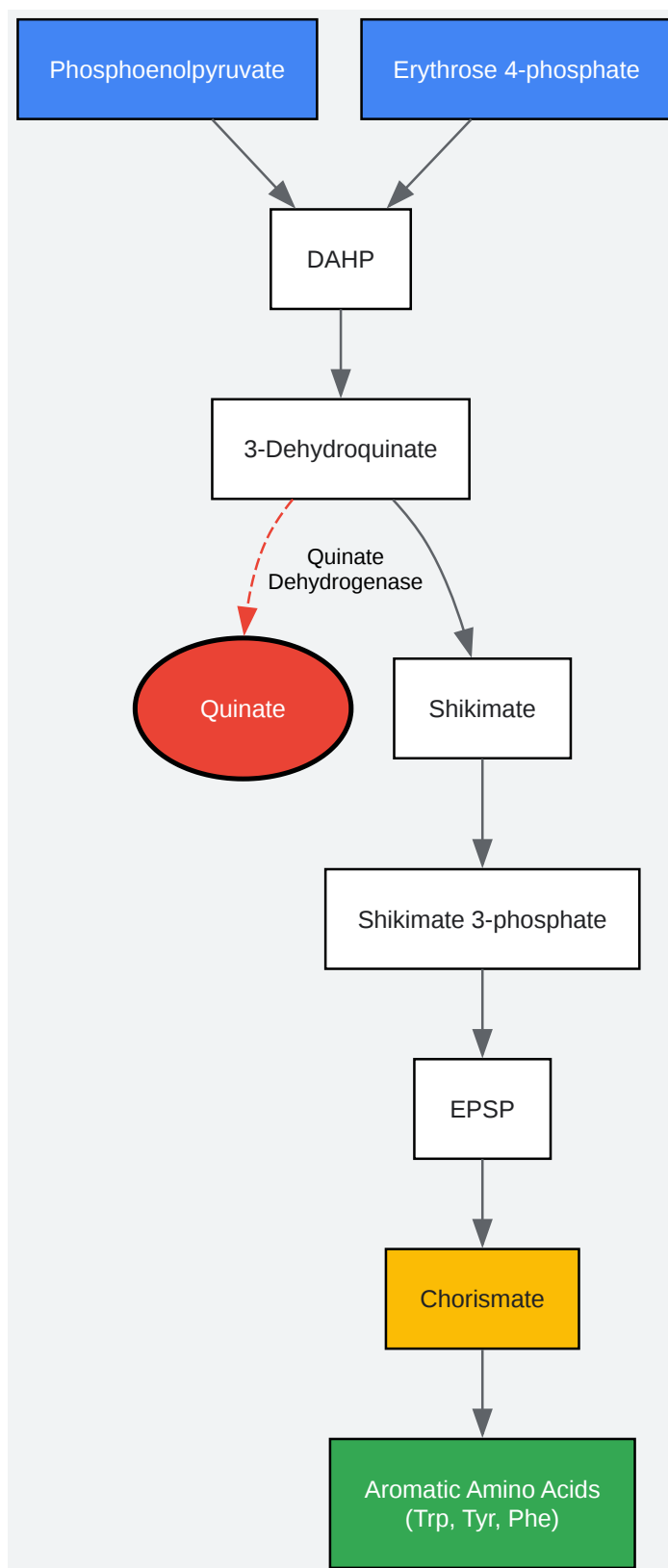
Parameter Varied	% RSD of Peak Area
Flow Rate (0.9 mL/min)	1.8
Flow Rate (1.1 mL/min)	1.5
Temperature (28 °C)	1.1
Temperature (32 °C)	0.9
Acetonitrile in Mobile Phase (-2%)	2.1
Acetonitrile in Mobile Phase (+2%)	1.9

Visualizations



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Caption: Workflow for HPLC Method Development and Validation of **Quinate** Quantification.



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Caption: The Shikimate Pathway and the position of **Quinate**.

Conclusion

The described RP-HPLC method is simple, rapid, specific, accurate, precise, and robust for the quantification of **quinate** in various samples. The method has been successfully validated according to ICH guidelines, demonstrating its suitability for routine analysis in quality control and research settings. The clear separation of **quinate** from other matrix components ensures reliable and reproducible results. This application note provides a comprehensive protocol that can be readily implemented in laboratories equipped with standard HPLC instrumentation.

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